2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
Description
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile (CAS: 797049-08-2) is a fluorinated benzonitrile derivative featuring a conjugated ethynyl linker and an alkenyl substituent. Its molecular formula is C₂₀H₁₄F₃N, with a molecular weight of 325.327 g/mol . The compound exhibits 0 hydrogen-bond donors and 4 hydrogen-bond acceptors, attributed to the fluorine atoms and nitrile group.
Properties
CAS No. |
797048-90-9 |
|---|---|
Molecular Formula |
C20H14F3N |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2,6-difluoro-4-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h4-6,8,10-12H,2-3H2,1H3 |
InChI Key |
XTSJDJCTVRRCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with 2-fluoro-4-(pent-1-en-1-yl)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key properties of the target compound with structurally similar benzonitrile derivatives:
Key Observations :
- Alkenyl vs. Alkyl Chains : The pent-1-en-1-yl group in the target introduces unsaturation, which may improve π-conjugation for electronic applications compared to the saturated n-propyl chain in the analog from .
- Boronates : The boron-containing analog (CAS 775351-57-0) has a similarity score of 0.95 to the target, suggesting utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group.
Physicochemical and Functional Differences
- Hydrogen Bonding: The target’s 4 H-bond acceptors (vs. 3 in 2-phenoxybenzonitrile ) may improve solubility in polar solvents or binding to biological targets.
Biological Activity
2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile (CAS Number: 123843-60-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to delve into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 325.11 g/mol. The compound features a complex structure that contributes to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
Antiviral Activity
A study highlighted that compounds related to the structure of this compound exhibited significant antiviral properties. Specifically, similar compounds showed potent anti-HIV activity with IC50 values in the nanomolar range, indicating their potential as antiviral agents .
Antibacterial Efficacy
Recent investigations have suggested that derivatives of this compound may possess broad-spectrum antibacterial activity. A related small molecule demonstrated effectiveness against enteric pathogens and exhibited bactericidal activity by inducing cell envelope stress in bacteria. This mechanism led to alterations in the proton motive force (PMF), resulting in cell death .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, making them candidates for further development as antiviral therapies.
- Disruption of Bacterial Cell Functions : The ability to induce stress in bacterial cell envelopes suggests that this compound could disrupt essential cellular functions, leading to bacterial death.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
